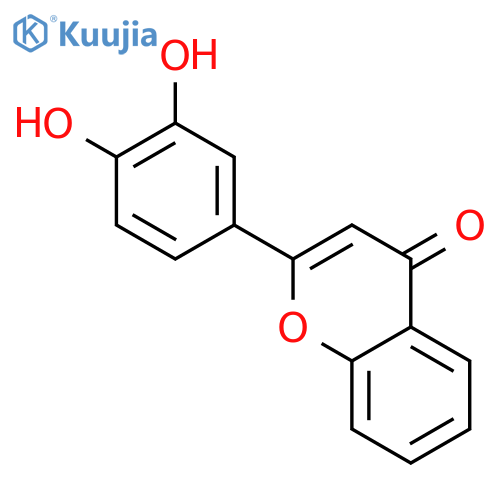Cas no 4143-64-0 (3',4'-Dihydroxyflavone)

3',4'-Dihydroxyflavone structure
商品名:3',4'-Dihydroxyflavone
3',4'-Dihydroxyflavone 化学的及び物理的性質
名前と識別子
-
- 3',4'-Dihydroxyflavone
- 3,4-Dihydroxyflavone
- 2-(3,4-dihydroxyphenyl)chromen-4-one
- 3'.4'-Dihydroxyflavone
- DIHYDROXYFLAVONE, 3',4'-(RG)
- 3',4',5'-trihydroxy flavone
- 2-(3,4-Dihydroxyphenyl)-4H-benzopyran-4-one
- 2-(3,4-dihydroxyphenyl)-4H-chromen-4-one
- 3',4'-Dihydroxy Flavone
- 3'',4''-dihydroxyflavone
- KOH101S66V
- SRNPMQHYWVKBAV-UHFFFAOYSA-N
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-
- Dihydroxyflavone, 3',4'-
- 4hlm
- PubChem9842
- 3',4' - Dihydroxyflavone
- Oprea1_301189
- SPECTRUM1505139
- 3'',4''-dihydroxy flavone
- BDBM50157555
- MCUL
- CHEMBL222556
- EN300-22867936
- PD000604
- FT-0614330
- A825557
- D4884
- T70898
- AKOS001656361
- DTXSID70194349
- AS-64531
- EU-0042517
- SCHEMBL345706
- 4143-64-0
- CS-0094406
- SR-01000471684-1
- UNII-KOH101S66V
- HY-127167
- Q27282353
- MFCD00017600
- NCGC00096030-01
- W-202706
- SR-01000471684
- 3,4-Dihydroxy flavone
- DTXCID30116840
- 3',4'-dihydroxy-flavone
- 3'4'-Dihydroxy flavone
- DB-049758
- AN-829/41868376
- 3'4'-dihydroxyflavone
- 4-Hydroxyflavonol
-
- MDL: MFCD00017600
- インチ: 1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H
- InChIKey: SRNPMQHYWVKBAV-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2C(C([H])=C1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O
- BRN: 212540
計算された属性
- せいみつぶんしりょう: 254.05800
- どういたいしつりょう: 254.058
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 14
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 66.8
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.443
- ゆうかいてん: 246.0 to 250.0 deg-C
- ふってん: 482.3 °C at 760 mmHg
- フラッシュポイント: 188.4 °C
- 屈折率: 1.698
- PSA: 70.67000
- LogP: 2.87120
- 最大波長(λmax): 343(EtOH)(lit.)
3',4'-Dihydroxyflavone セキュリティ情報
3',4'-Dihydroxyflavone 税関データ
- 税関コード:2914501900
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3',4'-Dihydroxyflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14161-500mg |
3',4'-Dihydroxyflavone, 97% |
4143-64-0 | 97% | 500mg |
¥5033.00 | 2023-03-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4884-200MG |
3',4'-Dihydroxyflavone |
4143-64-0 | >97.0%(T) | 200mg |
¥930.00 | 2024-04-16 | |
| eNovation Chemicals LLC | D748885-250mg |
2-(3,4-Dihydroxyphenyl)-4H-chromen-4-one |
4143-64-0 | 97.0% | 250mg |
$185 | 2024-06-07 | |
| TRC | D493338-50mg |
3',4'-Dihydroxyflavone |
4143-64-0 | 50mg |
$ 65.00 | 2022-06-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14161-100mg |
3',4'-Dihydroxyflavone, 97% |
4143-64-0 | 97% | 100mg |
¥1359.00 | 2023-03-22 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4884-200mg |
3',4'-Dihydroxyflavone |
4143-64-0 | 97.0%(T) | 200mg |
¥980.0 | 2022-06-10 | |
| TRC | D493338-250mg |
3',4'-Dihydroxyflavone |
4143-64-0 | 250mg |
$ 80.00 | 2022-06-05 | ||
| TRC | D493338-25mg |
3',4'-Dihydroxyflavone |
4143-64-0 | 25mg |
$ 50.00 | 2022-06-05 | ||
| Enamine | EN300-22867936-10.0g |
2-(3,4-dihydroxyphenyl)-4H-chromen-4-one |
4143-64-0 | 95% | 10.0g |
$1900.0 | 2024-06-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4884-1g |
3',4'-Dihydroxyflavone |
4143-64-0 | 97.0%(T) | 1g |
¥3390.0 | 2022-06-10 |
3',4'-Dihydroxyflavone 関連文献
-
Riyanka Das,Rajeshwari Pal,Sourav Bej,Moumita Mondal,Krishnendu Kundu,Priyabrata Banerjee Mater. Adv. 2022 3 4421
-
Piyasi Mukhopadhyay,Subhajit Maity,Sandipan Chakraborty,Ruchira Rudra,Hiral Ghodadara,Manisha Solanki,Abhay Sankar Chakraborti,A. K. Prajapati,P. P. Kundu RSC Adv. 2016 6 73210
-
3. Anthoxanthins. Part I. Selective methylation and demethylationT. H. Simpson,J. L. Beton J. Chem. Soc. 1954 4065
-
Piyasi Mukhopadhyay,A. K. Prajapati RSC Adv. 2015 5 97547
-
Faezeh Alipour,Jahan Bakhsh Raoof,Milad Ghani Anal. Methods 2020 12 799
推奨される供給者
Amadis Chemical Company Limited
(CAS:4143-64-0)3',4'-Dihydroxyflavone

清らかである:99%/99%
はかる:50mg/100mg
価格 ($):151.0/248.0